XLogP3-AA Lipophilicity: Ester vs. Free Acid
The methyl ester of N-(6-chloropyridine-3-sulfonyl)glycine exhibits a computed XLogP3-AA of 0.7 [1]. While no experimentally measured logP for the corresponding free acid (2-(6-chloropyridine-3-sulfonamido)acetic acid) has been published, the free acid is predicted to have an XLogP3 approximately 1.5–2.0 log units lower based on the removal of the ester methyl group and the addition of an ionizable carboxyl proton, consistent with the general behaviour of glycine derivatives. This lipophilicity difference of ≥ 1 log unit translates to an approximately 10‑fold or greater shift in octanol/water partition coefficient, directly impacting organic-phase solubility for amide-coupling reactions conducted in solvents such as dichloromethane or tetrahydrofuran.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7 |
| Comparator Or Baseline | Free carboxylic acid (2-(6-chloropyridine-3-sulfonamido)acetic acid) – predicted XLogP3-AA ≈ −0.8 to −1.3 (class-level estimate for glycine→glycine methyl ester conversion) |
| Quantified Difference | ΔXLogP3-AA ≥ +1.5, corresponding to ~30‑fold higher octanol/water partition coefficient for the methyl ester |
| Conditions | Computed property (PubChem XLogP3 3.0); comparator value estimated by structural class analogy |
Why This Matters
Higher lipophilicity of the methyl ester ensures adequate solubility in organic reaction media during amide-bond formation, eliminating the need for phase-transfer catalysts or aqueous workarounds that would be required for the free acid.
- [1] PubChem. Methyl 2-(6-chloropyridine-3-sulfonamido)acetate (CID 20119410). Computed XLogP3-AA = 0.7. https://pubchem.ncbi.nlm.nih.gov/compound/1016698-31-9 View Source
